molecular formula C12H15FN2O3 B409943 N-(2-fluoro-5-nitrophenyl)hexanamide

N-(2-fluoro-5-nitrophenyl)hexanamide

Cat. No.: B409943
M. Wt: 254.26g/mol
InChI Key: UOTSDYNDTWVYLZ-UHFFFAOYSA-N
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Description

N-(2-Fluoro-5-nitrophenyl)hexanamide (CAS: 333414-76-9; molecular formula: C₁₂H₁₅FN₂O₃; molecular weight: 254.26 g/mol) is a substituted anilide featuring a hexanamide chain attached to a 2-fluoro-5-nitrophenyl moiety. While direct data on its physical properties (e.g., melting point) are unavailable in the provided evidence, comparisons with structurally related compounds offer insights into its behavior .

Properties

Molecular Formula

C12H15FN2O3

Molecular Weight

254.26g/mol

IUPAC Name

N-(2-fluoro-5-nitrophenyl)hexanamide

InChI

InChI=1S/C12H15FN2O3/c1-2-3-4-5-12(16)14-11-8-9(15(17)18)6-7-10(11)13/h6-8H,2-5H2,1H3,(H,14,16)

InChI Key

UOTSDYNDTWVYLZ-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F

Canonical SMILES

CCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs from Anilide Derivatives ()

Key analogs from Nevels et al. () include:

Compound Name Substituents Acyl Group Melting Point (°C) Yield (%)
N-(2-Fluoro-5-nitrophenyl)hexanamide 2-F, 5-NO₂ Hexanamide Not reported Not reported
3-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide (13) 2-F, 5-NO₂, 3-Cl Benzamide 163–165 57
N-(5-Cyano-2-fluorophenyl)hexanamide (16) 2-F, 5-CN Hexanamide 61–62 50
N-(5-Cyano-2-fluorophenyl)pivalamide (17) 2-F, 5-CN Pivalamide 59–61 70

Key Observations :

  • Acyl Chain Impact: Hexanamide derivatives (e.g., compound 16) exhibit significantly lower melting points (~60–62°C) compared to benzamide analogs (e.g., compound 13: 163–165°C). This trend suggests that longer aliphatic chains reduce crystallinity and intermolecular interactions, enhancing solubility in nonpolar solvents .
  • Substituent Effects: Replacing the nitro group (target compound) with a cyano group (compound 16) reduces polarity, likely contributing to compound 16’s low melting point. The nitro group’s strong electron-withdrawing nature may increase thermal stability in the target compound compared to cyano analogs .

Reactivity and Cyclization Potential

  • Cyclization Mechanisms : N-(2-Fluoro-5-nitrophenyl)benzamide (compound 8, ) undergoes cyclization via N-deprotonation and O-SNAr mechanisms to form benzo[d]oxazoles. The hexanamide chain in the target compound may sterically hinder similar cyclization due to its bulky aliphatic chain, altering reaction pathways or yields compared to benzamides .
  • Synthetic Yield Trends : Pivalamide derivatives (e.g., compound 17) achieve higher yields (70%) than hexanamide analogs (50%), likely due to improved steric protection of the amide group during synthesis .

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